molecular formula C17H19BN2O2S B13852951 6-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazo[2,1-b][1,3]thiazole

6-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazo[2,1-b][1,3]thiazole

Cat. No.: B13852951
M. Wt: 326.2 g/mol
InChI Key: SJPDDYRZXYKDEY-UHFFFAOYSA-N
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Description

6-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazo[2,1-b][1,3]thiazole is a complex organic compound that features both imidazo[2,1-b][1,3]thiazole and dioxaborolane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazo[2,1-b][1,3]thiazole typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is facilitated by palladium catalysts. The reaction involves the coupling of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid with an appropriate imidazo[2,1-b][1,3]thiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

6-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boron center.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce various substituted imidazo[2,1-b][1,3]thiazole derivatives .

Scientific Research Applications

6-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazo[2,1-b][1,3]thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets. The boron center in the dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The imidazo[2,1-b][1,3]thiazole core can interact with biological macromolecules, potentially inhibiting specific enzymes or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Shares the dioxaborolane moiety but differs in the aromatic core.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar boron-containing structure but with a pyridine ring instead of imidazo[2,1-b][1,3]thiazole.

    1-Methylpyrazole-4-boronic acid pinacol ester: Contains a boronic acid ester group but with a pyrazole ring.

Uniqueness

6-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazo[2,1-b][1,3]thiazole is unique due to its combination of the imidazo[2,1-b][1,3]thiazole core and the dioxaborolane moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H19BN2O2S

Molecular Weight

326.2 g/mol

IUPAC Name

6-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C17H19BN2O2S/c1-16(2)17(3,4)22-18(21-16)13-7-5-12(6-8-13)14-11-20-9-10-23-15(20)19-14/h5-11H,1-4H3

InChI Key

SJPDDYRZXYKDEY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CN4C=CSC4=N3

Origin of Product

United States

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